Aldosterona 21-Acetato

Descripción general

Descripción

Aldosterone 21-Acetate is a conjugate of aldosterone and acetate . It is used as an antihypertensive agent . Aldosterone, the hormone it is derived from, is secreted by the adrenal cortex and regulates electrolyte and water balance by increasing the renal retention of sodium and the excretion of potassium .

Synthesis Analysis

A process for the preparation of aldosterone 21-esters involves subjecting a corresponding 18-ester -21-acetate of aldosterone to basic solvolysis. This results in the detachment of the 21-acetate ester and migration of the esters in the 18-position towards the 21-position, yielding the final aldosterone 21-esters .

Molecular Structure Analysis

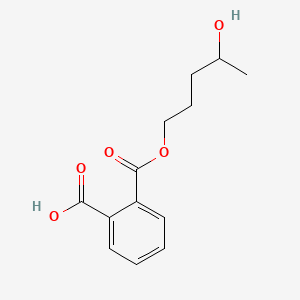

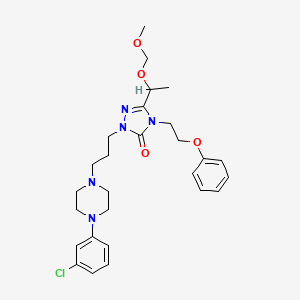

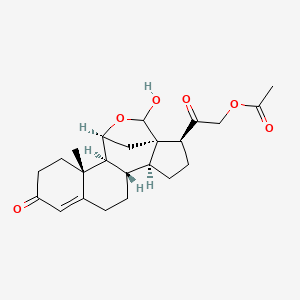

The molecular formula of Aldosterone 21-Acetate is C23H30O6 . Its molecular weight is 402.48 g/mol .

Chemical Reactions Analysis

Aldosterone acts on mineralocorticoid receptors (MR) on principal cells in the distal tubule of the kidney nephron, increasing the permeability of their apical (luminal) membrane to potassium and sodium . It also stimulates H+ secretion by intercalated cells in the collecting duct, regulating plasma bicarbonate (HCO3−) levels and its acid/base balance .

Physical and Chemical Properties Analysis

The molecular formula of Aldosterone 21-Acetate is C23H30O6 . Its molecular weight is 402.48 g/mol .

Aplicaciones Científicas De Investigación

Tratamiento de la enfermedad renal diabética (DKD)

La aldosterona 21-acetato juega un papel significativo en la progresión de la enfermedad renal diabética (DKD). Es un componente clave del sistema renina-angiotensina-aldosterona (RAAS), que es un posible mediador del daño renal y la inflamación en la DKD . Modular la señalización de aldosterona y el receptor mineralocorticoide con microARN podría atenuar la enfermedad renal diabética .

Regulación de la producción de aldosterona

La aldosterona induce miR-24 en células sensibles a MR, incluidas las células epiteliales de la nefrona distal, y regula negativamente la producción de aldosterona al dirigirse a la aldosterona sintasa .

Regulación de la presión arterial

El sistema renina-angiotensina-aldosterona, donde la aldosterona es el efector final, es un regulador clave de la presión arterial . La aldosterona facilita la conservación del sodio y, con él, el agua y actúa como un potente estímulo para la excreción de potasio .

Tratamiento de la enfermedad cardíaca

En el corazón, el hiperaldosteronismo se asocia con fibrosis, disfunción cardíaca e hipertrofia maladaptativa . La this compound podría usarse para tratar estas afecciones.

Tratamiento de la enfermedad renal

En el riñón, se demostró que la aldosterona causa proteinuria y fibrosis y puede contribuir a la progresión de la enfermedad renal .

Tratamiento del daño endotelial

Más recientemente, los estudios sugirieron que el exceso de aldosterona dañó las células endoteliales . Prevenir la remodelación del glucocáliz en respuesta a la exposición a la aldosterona puede proporcionar una nueva estrategia, libre del grave efecto adverso de hiperpotasemia que se observa en respuesta al bloqueo mineralocorticoide .

Mecanismo De Acción

Target of Action

Aldosterone 21-Acetate primarily targets the mineralocorticoid receptors (MR) on principal cells in the distal tubule of the kidney nephron . These receptors play a crucial role in regulating electrolyte and water balance .

Mode of Action

Aldosterone 21-Acetate interacts with its targets in two main ways :

- It increases the permeability of the apical (luminal) membrane of the principal cells to potassium and sodium .

- It activates the basolateral Na+/K+ pumps, stimulating ATP hydrolysis leading to phosphorylation of the pump . This results in a conformational change in the pump that exposes the Na+ ions to the outside .

Biochemical Pathways

Aldosterone 21-Acetate affects several biochemical pathways :

- It is involved in the conversion of cholesterol to pregnenolone (cholesterol side chain cleavage enzyme) and the conversion of corticosterone to aldosterone by aldosterone synthase .

- It plays a role in the renin-angiotensin system (RAS), which is crucial for regulating blood pressure and fluid balance .

Pharmacokinetics

It is known that aldosterone, the hormone from which aldosterone 21-acetate is derived, has a plasma half-life of less than 20 minutes .

Result of Action

The action of Aldosterone 21-Acetate leads to several molecular and cellular effects :

- It reabsorbs sodium (Na+) ions and water into the blood, and secretes potassium (K+) ions into the urine .

- It stimulates H+ secretion by intercalated cells in the collecting duct, regulating plasma bicarbonate (HCO3−) levels and its acid/base balance .

- It may act on the central nervous system via the posterior pituitary gland to release vasopressin (ADH), which serves to conserve water by direct actions on renal tubular resorption .

Action Environment

The action, efficacy, and stability of Aldosterone 21-Acetate can be influenced by various environmental factors. For instance, angiotensin II (AngII), the end-product of the renin-angiotensin system (RAS), and potassium are known to modify aldosterone secretion . Other factors such as ACTH, neural mediators, and natriuretic factors can also contribute at least over the short run .

Safety and Hazards

Direcciones Futuras

Aldosterone plays a key role in many cardiovascular and metabolic diseases . Therefore, future research could focus on the identification of novel biomarkers and therapeutic targets for prevention and treatment of diseases associated with increased levels of aldosterone, such as arterial hypertension, obesity, the metabolic syndrome, and heart failure .

Análisis Bioquímico

Biochemical Properties

Aldosterone 21-Acetate interacts with various enzymes, proteins, and other biomolecules. It primarily acts on mineralocorticoid receptors (MR) on principal cells in the distal tubule of the kidney nephron . The interaction between Aldosterone 21-Acetate and these receptors increases the permeability of their apical (luminal) membrane to potassium and sodium .

Cellular Effects

Aldosterone 21-Acetate has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it stimulates H+ secretion by intercalated cells in the collecting duct, regulating plasma bicarbonate (HCO3−) levels and its acid/base balance .

Molecular Mechanism

The molecular mechanism of Aldosterone 21-Acetate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts on the mineralocorticoid receptors (MR) on principal cells in the distal tubule of the kidney nephron, stimulating ATP hydrolysis leading to phosphorylation of the pump .

Temporal Effects in Laboratory Settings

The effects of Aldosterone 21-Acetate change over time in laboratory settings. It has been observed that hypokalemia and plasma aldosterone concentration decreased over time

Dosage Effects in Animal Models

The effects of Aldosterone 21-Acetate vary with different dosages in animal models

Metabolic Pathways

Aldosterone 21-Acetate is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . For instance, it plays a role in the renin-angiotensin-aldosterone system, a key regulator of blood pressure .

Transport and Distribution

Aldosterone 21-Acetate is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation . For example, it increases the permeability of the apical (luminal) membrane to potassium and sodium in the distal tubule of the kidney nephron .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

[2-[(1R,2S,5S,6S,14R,15S,16S)-18-hydroxy-14-methyl-11-oxo-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadec-9-en-2-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O6/c1-12(24)28-11-18(26)17-6-5-16-15-4-3-13-9-14(25)7-8-22(13,2)20(15)19-10-23(16,17)21(27)29-19/h9,15-17,19-21,27H,3-8,10-11H2,1-2H3/t15-,16-,17+,19-,20+,21?,22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHQUIOIVOVZQG-XNEAOMTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1CCC2C13CC(C4C2CCC5=CC(=O)CCC45C)OC3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@]13C[C@@H]([C@H]4[C@H]2CCC5=CC(=O)CC[C@]45C)OC3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746969 | |

| Record name | (11alpha)-18-Hydroxy-3,20-dioxo-11,18-epoxypregn-4-en-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2827-21-6 | |

| Record name | Pregn-4-ene-3,20-dione, 21-(acetyloxy)-11,18-epoxy-18-hydroxy-, (11β)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2827-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (11alpha)-18-Hydroxy-3,20-dioxo-11,18-epoxypregn-4-en-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does Aldosterone 21-Acetate interact with its target and what are the downstream effects?

A: Aldosterone 21-Acetate exerts its effects primarily by binding to mineralocorticoid receptors (Type I receptors). [, ] This binding leads to sodium retention and potassium excretion in the kidneys. [, ] Interestingly, introducing a double bond at carbons 6 and 7 of Aldosterone 21-Acetate creates 6-Dehydro-Aldosterone 21-Acetate. This modification reduces its affinity for Type II receptors (like glucocorticoid receptors) while maintaining its affinity for Type I receptors. As a result, 6-Dehydro-Aldosterone 21-Acetate demonstrates a more targeted effect on sodium retention and competes with other mineralocorticoids for Type I receptors. []

Q2: Can you describe the structural characteristics of Aldosterone 21-Acetate, including its molecular formula, weight, and spectroscopic data?

A: While the provided research excerpts do not explicitly state the molecular formula and weight of Aldosterone 21-Acetate, they do offer insights into its structure. One study utilized Proton Magnetic Resonance (PMR) spectroscopy to investigate Aldosterone 21-Acetate and related compounds. [] This study revealed that Aldosterone 21-Acetate primarily exists in a cyclic form, most likely with one hemi-ketal bridge. [] The research also indicated restricted rotation around the C-21 bond in Aldosterone 21-Acetate. []

Q3: What is known about the stability of Aldosterone 21-Acetate and its formulation for research purposes?

A: One study investigating adrenal function during bed rest utilized a tritium-labeled form of Aldosterone 21-Acetate (d-aldosterone-1, 2-H3) to determine aldosterone secretion rates. [] This indicates that Aldosterone 21-Acetate can be effectively radiolabeled for research purposes. Furthermore, the study highlights the use of chromatographic techniques, specifically Bush B5 and E2B systems, for the purification of Aldosterone 21-Acetate. [] These techniques suggest methods for formulating and ensuring the purity of Aldosterone 21-Acetate for research applications.

Q4: Are there any known Structure-Activity Relationship (SAR) studies on Aldosterone 21-Acetate that highlight how structural modifications impact its activity?

A: Yes, there is research focusing on the SAR of Aldosterone 21-Acetate and its derivatives. The introduction of a double bond at the C6 and C7 positions of Aldosterone 21-Acetate, creating 6-Dehydro-Aldosterone 21-Acetate, significantly impacts its receptor binding profile. [] This modification reduces its affinity for Type II receptors while maintaining its affinity for Type I receptors, ultimately resulting in a more specific mineralocorticoid effect, primarily sodium retention. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.